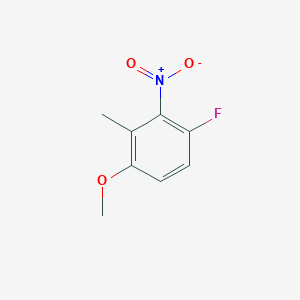![molecular formula C10H12Br2O B14130154 [(2,3-Dibromopropoxy)methyl]benzene CAS No. 60276-38-2](/img/structure/B14130154.png)
[(2,3-Dibromopropoxy)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,3-Dibromopropoxy)methyl]benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where a [(2,3-dibromopropoxy)methyl] group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dibromopropoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 2,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the [(2,3-dibromopropoxy)methyl] group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
[(2,3-Dibromopropoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the [(2,3-dibromopropoxy)methyl] group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of [(2,3-dihydroxypropoxy)methyl]benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include epoxides or hydroxylated derivatives.
Reduction Reactions: Products include [(2,3-dihydroxypropoxy)methyl]benzene.
科学研究应用
[(2,3-Dibromopropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2,3-Dibromopropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the function of the target molecules.
相似化合物的比较
[(2,3-Dibromopropoxy)methyl]benzene can be compared with other similar compounds, such as:
1,3-Dibromo-2-methylbenzene: Similar in structure but with a methyl group instead of the [(2,3-dibromopropoxy)methyl] group.
2,3-Dibromopropylbenzene: Lacks the oxygen atom present in this compound.
Benzyl bromide: Contains a single bromine atom attached to the benzene ring.
The uniqueness of this compound lies in its [(2,3-dibromopropoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
60276-38-2 |
|---|---|
分子式 |
C10H12Br2O |
分子量 |
308.01 g/mol |
IUPAC 名称 |
2,3-dibromopropoxymethylbenzene |
InChI |
InChI=1S/C10H12Br2O/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI 键 |
YLPHNPYUUOXMGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)
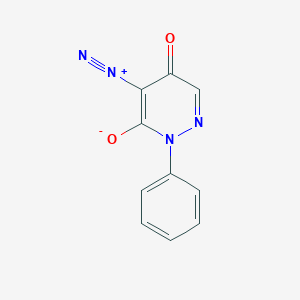
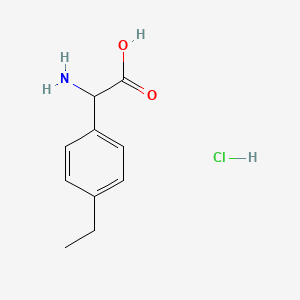
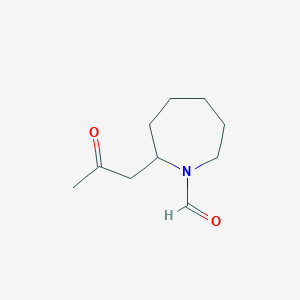
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B14130088.png)

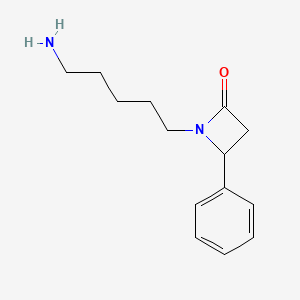
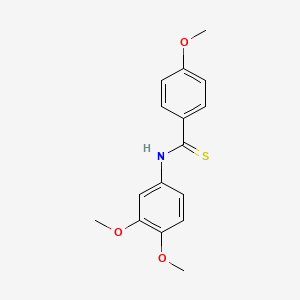


![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)

